molecular formula C13H15F3N2O6S B13847635 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt

3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt

Cat. No.: B13847635
M. Wt: 389.36 g/mol
InChI Key: PDZGEXMJHANKLR-ADUMQXTCSA-N
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Chemical Reactions Analysis

3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying metabolic pathways. In biology, it helps in understanding the metabolism of acetaminophen and its related compounds. In medicine, it is used in toxicology studies to assess the effects of acetaminophen overdose. Industrially, it is used in the development of pharmaceutical reference standards .

Mechanism of Action

The mechanism of action of 3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt involves its role as a metabolite of acetaminophen. It interacts with various molecular targets and pathways involved in the metabolism and detoxification of acetaminophen. The compound helps in understanding the biotransformation of acetaminophen and its potential toxic effects .

Comparison with Similar Compounds

3-Cysteinylacetaminophen-D5 (major), Trifluoroacetic Acid Salt is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. Similar compounds include other deuterated metabolites of acetaminophen, such as S-[5-(Acetylamino)-2-hydroxyphenyl]-L-cysteine-d3 Trifluoroacetic Acid Salt .

Properties

Molecular Formula

C13H15F3N2O6S

Molecular Weight

389.36 g/mol

IUPAC Name

(2R)-2-amino-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1/i1D3,2D,4D;

InChI Key

PDZGEXMJHANKLR-ADUMQXTCSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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